molecular formula C14H10N4OS B2814780 N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235056-62-8

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2814780
CAS No.: 1235056-62-8
M. Wt: 282.32
InChI Key: NVIMFIZUJPNKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide ( 1235056-62-8) is a high-purity synthetic compound provided for research and development purposes. This molecule is a heterocyclic building block of significant interest in medicinal chemistry, featuring a thiazole core linked to pyrazine and phenyl carboxamide groups. This specific architecture is commonly investigated for constructing novel pharmacologically active agents. Compounds with this hybrid structure are frequently explored as core scaffolds in the development of new therapeutic candidates due to their potential to interact with diverse biological targets . Researchers utilize this compound strictly as a chemical intermediate or a reference standard in discovery projects. Its molecular formula is C14H10N4OS, and it has a molecular weight of 282.32 g/mol . As a heterocyclic building block, it serves as a critical precursor in synthesizing more complex molecules for screening against various disease models. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-phenyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(17-10-4-2-1-3-5-10)12-9-20-14(18-12)11-8-15-6-7-16-11/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIMFIZUJPNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-aminopyrazine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

Anticancer Activity

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives have shown promising anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. For instance, a study synthesized various phenylthiazole derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SK-N-MC (neuroblastoma) using MTT assays. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
4aMCF-75.71
4bHep-G27.32
4cSK-N-MC6.45

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study focused on synthesizing N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups known for their antibacterial effects. These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
N-(4-(methylsulfonyl)phenyl)...Escherichia coli12
N-(4-isopropylphenyl)...Staphylococcus aureus8

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives, including this compound. Research on pyrazine-modified compounds has shown they can enhance neurovascular protection and exhibit anti-inflammatory properties in neural cells. For example, cinnamic acid-pyrazine derivatives were found to protect human neuroblastoma cells from oxidative stress, indicating a potential application in neurodegenerative diseases .

Table 3: Neuroprotective Activity of Thiazole Derivatives

CompoundCell LineEC50 (μM)Reference
Cinnamic acid-pyrazineSH-SY5Y3.68
Cinnamic acid-pyrazineHMEC-23.55

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Likely a solid (inferred from structurally similar compounds in , which exist as white or yellow solids) .
  • Spectroscopic Data : Confirmation via ¹H/¹³C NMR and mass spectrometry (MS), consistent with related thiazole-carboxamides .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Thiazole Pyrazin-2-yl, N-phenyl ~327.38 (calculated) Potential bioactivity (inferred)
2-(4-Pyridinyl)thiazole-5-carboxamides Thiazole 4-Pyridinyl, varied amides 300–400 (approx.) Statistically significant bioactivity
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides Thiophene Pyrazin-2-yl, 5-aryl 280–350 (approx.) Tunable HOMO-LUMO gaps (4.5–5.2 eV)
N-Substituted thiazole-4-carboxamides Thiazole Pyrazol-5-yl, varied amides 423.99–584.91 Insecticidal activity

Key Observations :

  • Heterocycle Impact : Replacing thiazole with thiophene () reduces aromatic nitrogen content, lowering electron deficiency and altering charge distribution . Pyridine substitution () versus pyrazine may reduce π-π stacking efficiency due to fewer nitrogen atoms .

Electronic Properties

Table 2: DFT-Derived Electronic Parameters (Selected Compounds)

Compound Type HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Electrophilicity Index (ω)
Thiophene-carboxamides (4a–4n) -6.2 to -5.8 -1.9 to -1.5 4.0–4.7 2.1–3.0
Pyridine-thiazole analogs Not reported Not reported ~4.5 (estimated) ~2.5 (estimated)
  • Target Compound : Pyrazine’s electron-deficient nature likely lowers LUMO energy compared to pyridine or thiophene analogs, enhancing electrophilicity and reactivity toward nucleophilic targets .

Biological Activity

N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Thiazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Antimicrobial : Effective against various pathogens, including bacteria and fungi.
  • Anticancer : Demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in various models.
  • Neuroprotective : May protect neuronal cells from damage.

Summary Table of Biological Activities

Activity TypeSpecific EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerCytotoxicity in human cancer cell lines
Anti-inflammatoryReduction of inflammatory markers
NeuroprotectiveProtection against oxidative stress

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound likely modulates various biochemical pathways, influencing cellular processes such as apoptosis and inflammation.

  • Target Interaction : The compound interacts with enzymes and receptors that play crucial roles in disease progression. For example, its antibacterial activity may involve inhibition of bacterial enzymes critical for survival.
  • Biochemical Pathways : It has been shown to affect pathways related to cell proliferation and apoptosis, particularly in cancer cells. The activation of caspase pathways indicates a potential mechanism for inducing cell death in tumors.

Structure-Activity Relationships (SAR)

Research into the SAR of thiazole derivatives has revealed that modifications at specific positions significantly influence their biological activity. For instance:

  • Substituents at C-2 and C-4 : Variations at these positions can enhance or diminish activity against M. tuberculosis and other pathogens. The presence of electron-withdrawing groups often increases potency.
  • Comparison with Related Compounds : Studies have shown that compounds lacking the thiazole core or with different heterocycles exhibit reduced biological activity, underscoring the importance of the thiazole structure in mediating effects .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 4.5 μM, indicating strong potential for development as an antitubercular agent .

Case Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines (e.g., MCF-7, Hep-G2) revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 μM. These findings suggest that this compound could serve as a lead in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-phenyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with thiazole intermediates. For example, analogous compounds (e.g., pyrazine-linked thiazoles) are synthesized via amide bond formation under catalytic conditions (e.g., HATU/DIPEA) or nucleophilic substitution. Reaction parameters like solvent choice (DMF, THF), temperature (60–100°C), and stoichiometric ratios are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify aromatic protons (δ 7.5–8.5 ppm for pyrazine and phenyl groups) and thiazole carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 324.0854 [M+H]+). X-ray crystallography (using SHELX software ) resolves stereoelectronic interactions, while HPLC (≥98% purity) ensures batch consistency .

Q. What functional groups in this compound contribute to its bioactivity, and how are they optimized for target engagement?

  • Methodological Answer : The pyrazine ring enhances π-π stacking with hydrophobic enzyme pockets, while the thiazole-carboxamide moiety facilitates hydrogen bonding. Modifications like fluorination (e.g., para-F on phenyl) or methyl groups on pyrazine improve metabolic stability and binding affinity. Structure-activity relationship (SAR) studies guide optimization via iterative synthesis and in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines or assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or cell-specific uptake. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding kinetics). For example, a compound showing IC50 variability in MCF-7 vs. HEK293 cells may require pharmacokinetic profiling (e.g., LogP, P-gp efflux) to explain differential bioavailability .

Q. What computational methods are recommended for predicting the binding mode of this compound with kinase targets like EGFR or CDK2?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystal structures (PDB: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with Thr766). Molecular dynamics simulations (MD) (AMBER, GROMACS) assess binding stability over 100 ns. Validate predictions with mutagenesis studies (e.g., Ala-scanning of ATP-binding residues) .

Q. How do solubility limitations of this compound impact in vivo studies, and what formulation strategies mitigate this issue?

  • Methodological Answer : Poor aqueous solubility (e.g., <10 µM) can reduce oral bioavailability. Strategies include:

  • Prodrug design : Introduce phosphate esters for enhanced solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve circulation time.
  • Co-solvent systems : Employ Cremophor EL or cyclodextrins in preclinical dosing .

Q. What experimental designs are optimal for assessing off-target effects of this compound in phenotypic screens?

  • Methodological Answer : Combine kinome-wide profiling (e.g., Eurofins KinaseScan) with transcriptomics (RNA-seq) to identify unintended pathways. Use CRISPR-Cas9 knockout models to validate target specificity. For example, off-target inhibition of hERG channels can be evaluated via patch-clamp electrophysiology .

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